molecular formula C12H8N2 B170337 5-Ethynyl-2,2'-bipyridine CAS No. 162318-34-5

5-Ethynyl-2,2'-bipyridine

Cat. No. B170337
M. Wt: 180.2 g/mol
InChI Key: RQXYJBJCQSECMR-UHFFFAOYSA-N
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Description

5-Ethynyl-2,2’-bipyridine is a chemical compound with the CAS Number 162318-34-5 . It has a molecular weight of 180.21 and its IUPAC name is 5-ethynyl-2,2’-bipyridine . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-Ethynyl-2,2’-bipyridine involves the reaction of 5-[(Trimethylsilyl)ethynyl]-2,2’-bipyridine with potassium hydroxide in tetrahydrofuran and methanol at 20℃ for 6 hours under an inert atmosphere . The solvent is then removed under vacuum and the residue is purified through flash silica gel column chromatography .


Molecular Structure Analysis

The InChI code for 5-Ethynyl-2,2’-bipyridine is 1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H . The compound has 14 heavy atoms, 12 aromatic heavy atoms, and 1 rotatable bond . It has 2 H-bond acceptors and no H-bond donors .


Physical And Chemical Properties Analysis

5-Ethynyl-2,2’-bipyridine is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.4 .

Scientific Research Applications

  • Thermotropic Liquid Crystal Behavior : 5-Ethynyl-2,2'-bipyridine derivatives, such as 5,5′-[(4-Hexadecyloxyphenyl)ethynyl]-2,2′-bipyridine, have been studied for their thermotropic liquid crystalline behavior. This research is significant in the field of materials science, particularly for applications in liquid crystal displays and other electronic devices (El-Ghayoury et al., 1996).

  • Lanthanide Luminescence Sensitization : 5-Ethynyl-2,2'-bipyridine has been utilized in the formation of heterotetranuclear complexes to sensitize lanthanide luminescence. These complexes, involving PtLn3 (where Ln represents lanthanides like Eu, Nd, Yb), show potential in advanced luminescent materials and optoelectronic applications (Xu et al., 2008).

  • Organometallic "Molecular Wires" : The inclusion of 5-ethynyl-2,2′-bipyridine in transition metal σ-acetylide complexes provides a way to create organometallic “molecular wires”. These have potential applications in the field of molecular electronics and nanotechnology (Koutsantonis et al., 2009).

  • Photophysics of Polymeric Materials : Studies on polymers like Poly{2,2′‐bipyridine‐5,5′‐diylethynylene [2,5‐di(2‐ethylhexyl)oxy‐1,4‐phenylene[ethynylene]} provide insights into the photophysical properties of these materials. This research is significant for understanding and developing new polymeric materials for optoelectronic applications (Grummt et al., 2004).

  • Synthesis of Functionalized Oligopyridine Ligands : The synthesis and characterization of functionalized oligopyridine ligands, including those with 5-ethynyl-2,2′-bipyridine, are crucial for the development of new materials with potential applications in coordination chemistry and catalysis (Khatyr & Ziessel, 2000).

  • Room Temperature Phosphorescence from Ruthenium Complexes : Research on Ru(II) complexes bearing 5-ethynyl-2,2'-bipyridine and showing room temperature phosphorescence is significant for the development of new photoluminescent materials (Kozlov et al., 2004).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

5-ethynyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXYJBJCQSECMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440684
Record name 5-ETHYNYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2,2'-bipyridine

CAS RN

162318-34-5
Record name 5-ETHYNYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-2,2'-bipyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
J Polin, E Schmohel, V Balzani - Synthesis, 1998 - thieme-connect.com
The synthesis of 5-ethynyl-2, 2ó-bipyridine (9) from 5-methyl-2, 2ó-bipyridine (5) is reported. The conversion of the methyl derivative, which is the most common starting material to …
Number of citations: 43 www.thieme-connect.com
HB Xu, LY Zhang, J Ni, HY Chao, ZN Chen - Inorganic chemistry, 2008 - ACS Publications
Reaction of polymeric gold(I) acetylide species (bpyC≡CAu) n (bpyC≡CH = 5-ethynyl-2,2′-bipyridine) with diphosphine ligands Ph 2 P(CH 2 ) n PPh 2 (n = 2−6) or 1,1′-bis(…
Number of citations: 74 pubs.acs.org
HB Xu, J Ni, KJ Chen, LY Zhang, ZN Chen - Organometallics, 2008 - ACS Publications
Reaction of cis- or trans-Pt(PPh 3 ) 2 Cl 2 (PPh 3 = triphenylphosphine) with 5-[2-(trimethylsilyl)-1-ethynyl]-2,2′-bipyridine (bpyCCSiMe 3 ) gave cis-Pt(PPh 3 ) 2 (CCbpy) 2 (1) or …
Number of citations: 40 pubs.acs.org
S Bock, CF Mackenzie, BW Skelton, LT Byrne… - Journal of …, 2016 - Elsevier
The reaction of [Ru 3 (CO) 10 (μ-dppm)] (1) with 4-ethynyl-2,2′-bipyridine (2) or 5-ethynyl-2,2′-bipyridine (3) affords the Ru 3 C 2 clusters [Ru 3 (μ-H)(μ 3 -C 2 bpy)(CO) 7 (dppm)] (bpy …
Number of citations: 9 www.sciencedirect.com
A Barbieri, B Ventura, L Flamigni, F Barigelletti… - Inorganic …, 2005 - ACS Publications
The syntheses, structural characteristics, electrochemical behavior, ground-state spectra, photophysical properties, and transient absorption (TA) spectra in CH 3 CN solvent are …
Number of citations: 32 pubs.acs.org
CFR Mackenzie, S Bock, CY Lim, BW Skelton… - …, 2017 - ACS Publications
4-Ethynyl-2,2′-bipyridyl-substituted ruthenium alkynyl complexes have been prepared and used to access a range of binuclear homometallic ruthenium and heterometallic ruthenium–…
Number of citations: 17 pubs.acs.org
HB Xu, LY Zhang, ZH Chen, LX Shi, ZN Chen - Dalton Transactions, 2008 - pubs.rsc.org
Reactions of 5-[2-(trimethylsilyl)-1-ethynyl]-2,2′-bipyridine (Me3SiCCbpy) with Pt(bpy)Cl2 (bpy = 2,2′-bipyridine) and Pt(bpyCC–CCbpy)Cl2 (bpyCC–CCbpy = bis(2,2′-bipyridin-5-yl)…
Number of citations: 24 pubs.rsc.org
HB Xu, LY Zhang, ZN Chen - Inorganica chimica acta, 2007 - Elsevier
Incorporation of diplatinum component [Pt 2 (μ-dppm) 2 (CCbpy) 4 ] (1, dppm=Ph 2 PCH 2 PPh 2 , CCbpy=2,2′-dipyridyl-5-acetylide) with Re(CO) 5 Cl, Ru(bpy) 2 Cl 2 (bpy=2,2′-…
Number of citations: 15 www.sciencedirect.com
XL Li, M Tan, KJ Zhang, B Yang, J Chen… - Inorganic …, 2012 - ACS Publications
Reaction of (AuCCbpyCCAu) n (HCCbpyCCH = 5,5′-diethynyl-2,2′-bipyridine) with diphosphine ligands Ph 2 P(CH 2 ) n PPh 2 (n = 1 dppm, 3 dppp, 5 dpppen, 6 dpph), 1,1′-…
Number of citations: 35 pubs.acs.org
HB Xu, LY Zhang, ZL Xie, E Ma, ZN Chen - Chemical communications, 2007 - pubs.rsc.org
Heterododecanuclear Pt6Ln6 (Ln = Nd, Yb) complexes of 4-ethynyl-2,2′-bipyridine (HCCbpy), prepared using emissive Pt(Me3SiCCbpy)(CCbpy)2 as an alkynyl bridging “ligand”, …
Number of citations: 42 pubs.rsc.org

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